6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester
CAS No.: 887590-50-3
Cat. No.: VC16701232
Molecular Formula: C18H27N5O2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887590-50-3 |
|---|---|
| Molecular Formula | C18H27N5O2 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | tert-butyl 6-amino-3-[(4-methylpiperazin-1-yl)methyl]indazole-1-carboxylate |
| Standard InChI | InChI=1S/C18H27N5O2/c1-18(2,3)25-17(24)23-16-11-13(19)5-6-14(16)15(20-23)12-22-9-7-21(4)8-10-22/h5-6,11H,7-10,12,19H2,1-4H3 |
| Standard InChI Key | VMKYTYUOQBWJLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCN(CC3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester belongs to the indazole class of heterocyclic compounds, characterized by a fused benzene and pyrazole ring system. The molecule’s structure includes three key functional groups:
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A 6-amino substitution on the indazole core, enhancing hydrogen-bonding potential.
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A 3-(4-methyl-piperazin-1-ylmethyl) side chain, introducing a basic nitrogen-rich moiety for target interaction.
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A tert-butyl ester at the 1-position, modulating solubility and metabolic stability.
The molecular formula is C₁₈H₂₇N₅O₂, with a molecular weight of 345.4 g/mol. Key physicochemical parameters include a calculated LogP of 3.82, suggesting moderate lipophilicity, and a polar surface area (PSA) of 73.38 Ų, indicative of moderate permeability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 887590-50-3 |
| Molecular Formula | C₁₈H₂₇N₅O₂ |
| Molecular Weight | 345.4 g/mol |
| Exact Mass | 345.216 Da |
| LogP | 3.82 |
| Polar Surface Area | 73.38 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions, starting with the functionalization of the indazole core. A plausible route includes:
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Amination at C6: Introduction of the amino group via nitration followed by reduction, as demonstrated in analogous 6-aminoindazole syntheses .
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Mannich Reaction at C3: Condensation of 4-methyl-piperazine with formaldehyde to introduce the -(4-methyl-piperazin-1-ylmethyl) side chain.
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Esterification: Protection of the carboxylic acid at C1 using tert-butyl chloroformate under basic conditions.
Reaction progress is monitored via thin-layer chromatography (TLC), with final product purity assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Data
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¹H NMR: Key signals include a singlet for the tert-butyl group (~1.45 ppm), aromatic protons (6.8–7.5 ppm), and piperazine methyl protons (~2.3 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 346.2 [M+H]⁺, consistent with the molecular formula.
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound’s primary mechanism involves kinase inhibition, targeting ATP-binding pockets of enzymes critical for cell proliferation and survival. Kinases such as CDKs (cyclin-dependent kinases) and MAPKs (mitogen-activated protein kinases) are implicated, though specific targets remain under investigation .
Table 2: Antiproliferative Activity of Analogous Indazole Derivatives
| Compound | A549 (μM) | 4T1 (μM) | HepG2 (μM) | MCF-7 (μM) | HCT116 (μM) |
|---|---|---|---|---|---|
| 2a | >10 | >10 | >10 | 1.15 | 4.89 |
| 2d | 1.40 | 0.46 | 1.16 | 0.25 | 2.46 |
Apoptosis Induction
Mechanistic studies on analogs reveal:
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Mitochondrial Pathway Activation: Loss of mitochondrial membrane potential and increased Bax/Bcl-2 ratio .
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Caspase-3 Cleavage: Upregulation of cleaved caspase-3, a hallmark of apoptosis .
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ROS Generation: Elevated reactive oxygen species (ROS) levels, exacerbating cellular stress .
Research Challenges and Future Directions
Pharmacokinetic Optimization
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Solubility: The tert-butyl ester may limit aqueous solubility; prodrug strategies (e.g., ester hydrolysis to carboxylic acid) could improve bioavailability.
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Metabolic Stability: Piperazine N-methylation reduces CYP450-mediated metabolism, but in vivo studies are needed.
Target Identification
Proteomic profiling and kinase screening assays are required to elucidate precise molecular targets.
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